Methyl 1,4-oxazepane-6-carboxylate hydrochloride
CAS No.: 2149643-75-2
Cat. No.: VC7515921
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2149643-75-2 |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 |
| IUPAC Name | methyl 1,4-oxazepane-6-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-4-8-2-3-11-5-6;/h6,8H,2-5H2,1H3;1H |
| Standard InChI Key | IBKQAKBNROAFGU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CNCCOC1.Cl |
Introduction
Chemical Structure and Molecular Properties
Methyl 1,4-oxazepane-6-carboxylate hydrochloride features a seven-membered heterocyclic ring system with a carboxylate ester and a secondary amine, protonated as a hydrochloride salt. The molecular formula is C₁₂H₁₅ClN₁O₅, with a molecular weight of 259.3 g/mol . Key structural attributes include:
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Oxazepane core: A saturated ring system with nitrogen at position 1 and oxygen at position 4.
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Methyl ester group: Attached at position 6, enhancing lipophilicity.
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Hydrochloride salt: Improves aqueous solubility and crystallinity.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClN₁O₅ | |
| Molecular Weight | 259.3 g/mol | |
| Physical Form | Pale-yellow liquid or semi-solid | |
| Purity | ≥95% | |
| Storage Conditions | Room temperature, dry environment |
The compound’s InChI Key (IBKQAKBNROAFGU-UHFFFAOYSA-N) and CAS number (2149643-75-2) facilitate precise identification in chemical databases .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 1,4-oxazepane-6-carboxylate hydrochloride typically involves cyclization reactions to form the oxazepane ring, followed by esterification and salt formation. A common approach includes:
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Ring-Closing Metathesis: Starting from linear precursors containing amine and ether functionalities, catalyzed by transition-metal complexes.
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Boc-Protected Intermediate: Methyl N-Boc-1,4-oxazepane-6-carboxylate (CAS: 1820736-58-0) is often synthesized first, followed by acidic deprotection to yield the hydrochloride salt .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Ring-closing metathesis | 65–75 | 90 | Grubbs catalyst, 40°C |
| Boc-deprotection | 85–90 | 95 | HCl/dioxane, 0°C |
Reaction optimization focuses on minimizing side products, such as over-alkylation or ring-opening byproducts.
Analytical Characterization
Post-synthesis, the compound is validated using:
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Nuclear Magnetic Resonance (NMR): Confirms ring structure and substituent positions.
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Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns .
Applications in Pharmaceutical Research
Drug Development
The compound serves as a scaffold for designing:
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Central nervous system (CNS) agents: Optimizing pharmacokinetic properties through ester hydrolysis or amide formation.
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Anticancer prodrugs: Leveraging esterase-mediated activation in tumor microenvironments.
Chemical Biology
Researchers utilize its rigid heterocyclic core to study:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume